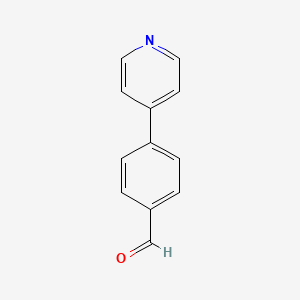















|
REACTION_CXSMILES
|
CO[CH:3]([O:11]C)[C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1.[Mg].II.Br[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1>O1CCCC1.O>[N:20]1[CH:21]=[CH:22][C:17]([C:7]2[CH:6]=[CH:5][C:4]([CH:3]=[O:11])=[CH:9][CH:8]=2)=[CH:18][CH:19]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
6.93 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)Br)OC
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.46 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=NC=C1
|
|
Name
|
bis(1,3-diphenylphosphinopropane)nickel (II) chloride
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The obtained mixture was refluxed for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
DISTILLATION
|
|
Details
|
The obtained mixture was distilled
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the tetrahydrofuran
|
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was added to the residue
|
|
Type
|
EXTRACTION
|
|
Details
|
The obtained mixture was extracted with dilute hydrochloric acid thrice
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (solvent: chloroform/methanol)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)C1=CC=C(C=O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.28 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |